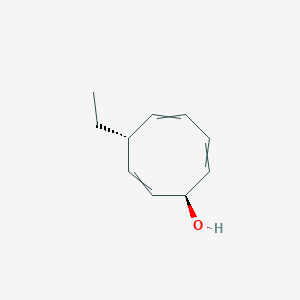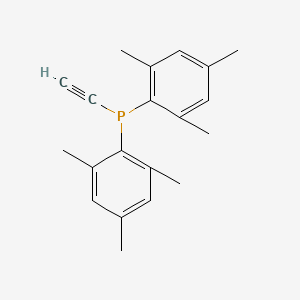
Ethynylbis(2,4,6-trimethylphenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethynylbis(2,4,6-trimethylphenyl)phosphane is a chemical compound with the molecular formula C20H23P. It is also known as dimesitylphosphinoacetylene. This compound is characterized by the presence of a phosphane group bonded to an ethynyl group and two 2,4,6-trimethylphenyl groups. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Ethynylbis(2,4,6-trimethylphenyl)phosphane can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,6-trimethylphenylmagnesium bromide with dichlorophenylphosphine, followed by the addition of acetylene. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or diethyl ether. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Ethynylbis(2,4,6-trimethylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethynyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually performed in an inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethynyl derivatives.
科学研究应用
Ethynylbis(2,4,6-trimethylphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s unique structure allows it to form stable complexes with transition metals, which are used in various catalytic processes.
Biology: The compound is used in the synthesis of biologically active molecules. Its ability to form stable complexes with metals makes it useful in the development of metal-based drugs.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of ethynylbis(2,4,6-trimethylphenyl)phosphane involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
相似化合物的比较
Ethynylbis(2,4,6-trimethylphenyl)phosphane can be compared with other similar compounds, such as:
Bis(2,4,6-trimethylphenyl)phosphine oxide: This compound has a similar structure but lacks the ethynyl group. It is used in similar applications but has different reactivity and properties.
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound has three 2,4,6-trimethoxyphenyl groups instead of two 2,4,6-trimethylphenyl groups. It is used as a strong Lewis base in various catalytic reactions.
The uniqueness of this compound lies in its ability to form stable metal complexes and its versatile reactivity, making it valuable in a wide range of scientific and industrial applications.
属性
CAS 编号 |
832116-63-9 |
|---|---|
分子式 |
C20H23P |
分子量 |
294.4 g/mol |
IUPAC 名称 |
ethynyl-bis(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C20H23P/c1-8-21(19-15(4)9-13(2)10-16(19)5)20-17(6)11-14(3)12-18(20)7/h1,9-12H,2-7H3 |
InChI 键 |
OBTANJLJHUSKAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)P(C#C)C2=C(C=C(C=C2C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
![N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14205756.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)

![N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea](/img/structure/B14205788.png)

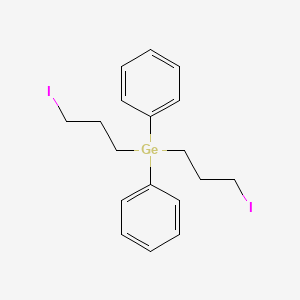
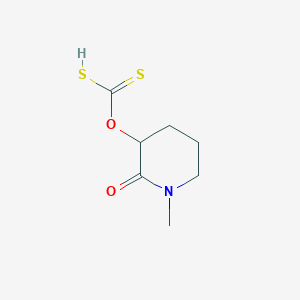
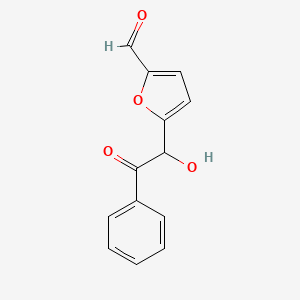

![4-[2-Chloro-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14205814.png)
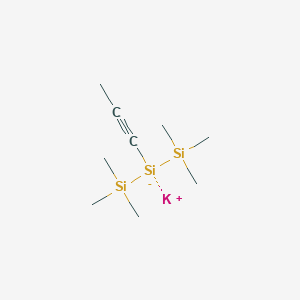
![4-Ethoxy-6-(2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14205840.png)
